molecular formula C18H14O4 B14245938 3,6-Phenanthrenedicarboxylic acid, dimethyl ester CAS No. 181509-97-7

3,6-Phenanthrenedicarboxylic acid, dimethyl ester

Katalognummer: B14245938
CAS-Nummer: 181509-97-7
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: COIIVYRSSNITFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Phenanthrenedicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C18H12O4. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups esterified with methanol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester typically involves the esterification of 3,6-Phenanthrenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Phenanthrenedicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: 3,6-Phenanthrenedicarboxylic acid.

    Reduction: 3,6-Phenanthrenedicarbinol.

    Substitution: Various substituted phenanthrene derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3,6-Phenanthrenedicarboxylic acid, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The aromatic ring can interact with proteins and nucleic acids, potentially affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,6-Phenanthrenedicarboxylic acid diethyl ester
  • Biphenyl-3,5-dicarboxylic acid dimethyl ester
  • Phenanthrene-4-carboxylic acid

Uniqueness

3,6-Phenanthrenedicarboxylic acid, dimethyl ester is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

181509-97-7

Molekularformel

C18H14O4

Molekulargewicht

294.3 g/mol

IUPAC-Name

dimethyl phenanthrene-3,6-dicarboxylate

InChI

InChI=1S/C18H14O4/c1-21-17(19)13-7-5-11-3-4-12-6-8-14(18(20)22-2)10-16(12)15(11)9-13/h3-10H,1-2H3

InChI-Schlüssel

COIIVYRSSNITFW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)C(=O)OC)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.